molecular formula C20H22ClNO3 B5496628 7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol

7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol

Cat. No. B5496628
M. Wt: 359.8 g/mol
InChI Key: CJTSDSUVNIAZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol, also known as CP-122,288, is a chemical compound that has been studied for its potential use in treating various neurological disorders. This compound belongs to the class of benzoxazepines and has been found to have a unique mechanism of action. In

Mechanism of Action

7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol binds to the sigma-1 receptor in the brain, which is a unique receptor that is involved in regulating various neurotransmitter systems. This receptor is located in the endoplasmic reticulum of cells and is involved in regulating calcium signaling, protein folding, and other cellular processes. By modulating the activity of this receptor, this compound can affect the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. This can lead to changes in mood, behavior, and other physiological processes.
Biochemical and Physiological Effects
This compound has been found to have significant effects on mood and behavior in animal studies. It has been shown to reduce anxiety-like behaviors in rats and mice and to improve cognitive function in various animal models of cognitive impairment. It has also been found to have antidepressant-like effects in animal models of depression. These effects are thought to be due to the modulation of various neurotransmitter systems by this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol in lab experiments is its unique mechanism of action. This compound has been found to modulate the activity of the sigma-1 receptor, which is a relatively understudied receptor in neuroscience. This provides an opportunity to explore new pathways and mechanisms involved in regulating mood and behavior. However, one of the limitations of using this compound is its relatively low potency compared to other drugs that target the sigma-1 receptor. This can make it difficult to achieve significant effects at low doses and may limit its use in certain experimental paradigms.

Future Directions

There are several future directions for research on 7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol. One area of focus could be on developing more potent analogs of this compound that can achieve significant effects at lower doses. Another area of focus could be on exploring the role of the sigma-1 receptor in various neurological disorders and identifying new therapeutic targets for drug development. Additionally, more research is needed to understand the long-term effects of this compound on brain function and behavior, as well as its potential for abuse and addiction.

Synthesis Methods

7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol can be synthesized using a multi-step process that involves the reaction of 3-chlorophenylacetic acid with pentanoyl chloride, followed by the reaction of the resulting acid chloride with 2-aminophenol. The final product is obtained by reducing the resulting intermediate with sodium borohydride. This synthesis method has been optimized to produce high yields of this compound with good purity.

Scientific Research Applications

7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been extensively studied for its potential use in treating various neurological disorders, including anxiety, depression, and schizophrenia. It has been found to have a unique mechanism of action that involves binding to the sigma-1 receptor in the brain. This receptor is involved in regulating various neurotransmitter systems, including dopamine, serotonin, and glutamate. By modulating the activity of this receptor, this compound has been found to have significant effects on mood and behavior.

properties

IUPAC Name

1-[7-(3-chlorophenyl)-9-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3/c1-2-3-7-19(24)22-8-9-25-20-16(13-22)10-15(12-18(20)23)14-5-4-6-17(21)11-14/h4-6,10-12,23H,2-3,7-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTSDSUVNIAZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCOC2=C(C1)C=C(C=C2O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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